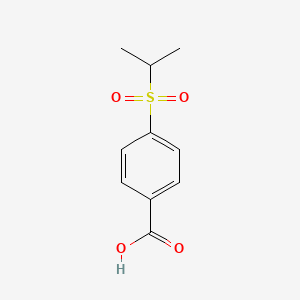

4-(Propane-2-sulfonyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7(2)15(13,14)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJGIPHAFYLYRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635091 | |

| Record name | 4-(Propane-2-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20884-61-1 | |

| Record name | 4-(Propane-2-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(propane-2-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-(Propane-2-sulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-(Propane-2-sulfonyl)benzoic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic combination of pharmacophoric elements is paramount to the rational design of novel therapeutic agents. This compound, a molecule integrating the structural rigidity and acidic functionality of a benzoic acid moiety with the robust hydrogen-bonding capabilities of a sulfonyl group, represents a significant scaffold in drug discovery.[1][2] Benzoic acid and its derivatives have a long-standing history in pharmaceuticals, valued for their antimicrobial and preservative properties, and as key intermediates in the synthesis of a multitude of drugs.[3][4] The introduction of a sulfonyl group can modulate a molecule's physicochemical properties, including solubility and acidity, and enhance its binding affinity to biological targets through hydrogen bond interactions.[5] This unique combination of functional groups makes this compound and its analogues promising candidates for further investigation in the development of new therapeutics.[1]

This in-depth technical guide provides a comprehensive overview of the physical properties of this compound. Recognizing the current scarcity of experimentally determined data for this specific compound, this guide will present a combination of available information, theoretical predictions, and detailed experimental protocols to empower researchers in their endeavors. The physicochemical profiling of drug candidates is a critical step in reducing attrition rates in drug development, with properties such as ionization, lipophilicity, and solubility being mandatory for predicting pharmacokinetic behavior.[6][7]

Molecular Structure and Basic Information

This compound, also known as 4-(isopropylsulfonyl)benzoic acid, is an organic compound with the chemical formula C₁₀H₁₂O₄S.[8]

Molecular Structure Diagram:

Caption: Experimental workflow for melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry to avoid solvent-induced melting point depression. Finely powder a small amount of the sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Initial Determination: If the approximate melting point is unknown, perform a rapid heating to get an estimated range.

-

Accurate Measurement: For an accurate determination, heat the sample to approximately 20°C below the estimated melting point, then reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Solubility Determination

Solubility is a crucial parameter for drug formulation and biological testing. The "shake-flask" method is a standard technique for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at physiological pH (e.g., pH 7.4), and common organic solvents (e.g., ethanol, DMSO, acetone).

-

Equilibration: Add an excess of this compound to a known volume of each solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to separate the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for predicting its behavior in different pH environments, such as the gastrointestinal tract. Potentiometric titration is a common method for pKa determination.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water or a co-solvent mixture if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding small, precise volumes. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. For more accurate results, use specialized software to analyze the titration curve and determine the pKa.

Predicted Spectral Data

While experimentally obtained spectra are the gold standard, in their absence, predicted spectral data based on the molecular structure can provide valuable insights for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The aromatic protons will likely appear as two doublets in the region of 7.5-8.5 ppm. The methine proton will be a septet around 3.0-3.5 ppm, and the methyl protons will be a doublet around 1.2-1.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the carboxyl carbon (~165-175 ppm), the aromatic carbons (in the range of 120-150 ppm), the methine carbon of the isopropyl group (~50-60 ppm), and the equivalent methyl carbons (~20-25 ppm).

-

FT-IR: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong S=O stretches from the sulfonyl group (~1350 and 1160 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (228.26 g/mol ). Fragmentation patterns will likely involve the loss of the isopropyl group, the carboxyl group, and the sulfonyl group.

Conclusion

This compound is a compound of significant interest for researchers in drug discovery and development due to its unique structural features. While a comprehensive set of experimentally determined physical properties is not yet available, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can confidently determine the key physicochemical parameters necessary for advancing their research. The provided theoretical predictions and spectral analyses offer a valuable starting point for the identification and characterization of this promising molecule. As research into sulfonyl-containing benzoic acid derivatives continues to expand, a thorough understanding of their physical properties will be indispensable for unlocking their full therapeutic potential.

References

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

Der Pharma Chemica. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. [Link]

-

PubMed Central. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

-

ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

Pharmaffiliates. The Role of Benzoic Acid Derivatives in Modern Drug Discovery. [Link]

-

PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

-

PubChem. 4-((Propylamino)sulfonyl)benzoic acid. [Link]

-

PubMed. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. [Link]

-

PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

ACS Publications. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. [Link]

-

Preprints.org. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Carl ROTH. Safety Data Sheet: Benzoic acid. [Link]

-

ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]

-

Semantic Scholar. PHYSICOCHEMICAL PROFILING IN DRUG RESEARCH AND DEVELOPMENT. [Link]

-

NIST. SAFETY DATA SHEET - Benzoic Acid. [Link]

-

PubMed. Impact of physicochemical profiling for rational approach on drug discovery. [Link]

-

Semantic Scholar. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. [Link]

-

MDPI. In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. [Link]

-

Iasi Open Access Journals. SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. [Link]

-

Wikipedia. Sulfonyl group. [Link]

-

ResearchGate. Application of Sulfonyl in Drug Design. [Link]

-

PubMed Central. 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. [Link]

-

PubChemLite. 4-(propane-2-sulfinyl)benzoic acid. [Link]

Sources

- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to 4-(Propane-2-sulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Propane-2-sulfonyl)benzoic acid (CAS Number: 20884-61-1), a member of the sulfonylbenzoic acid class of organic compounds, represents a scaffold of significant interest in medicinal chemistry and materials science. The presence of both a carboxylic acid and an isopropylsulfonyl group on a central benzene ring imparts a unique combination of properties, suggesting potential applications in drug discovery and as a versatile chemical intermediate. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, proposed synthesis and purification protocols, and a detailed discussion of its analytical characterization. While specific biological activity data for this compound is not extensively documented in publicly accessible literature, this guide will explore the potential therapeutic applications by drawing parallels with structurally related sulfonylbenzoic acid derivatives, which have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[1] This document is intended to serve as a foundational resource for researchers, providing both established data and scientifically grounded predictions to facilitate further investigation and application of this compound.

Introduction and Significance

This compound is a small molecule characterized by a benzoic acid core substituted at the 4-position with an isopropylsulfonyl group. The sulfonyl group (–SO₂–) is a key functional group in a multitude of pharmaceuticals, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] The carboxylic acid moiety (–COOH) provides a handle for further chemical modification and can also participate in crucial interactions with biological targets.[2]

The convergence of these two functional groups on an aromatic scaffold makes this compound a compelling subject for research and development. Its structural motifs are found in compounds investigated for a range of biological activities, suggesting that it could serve as a valuable building block in the synthesis of novel therapeutic agents.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While some properties like melting point have not been extensively reported in the literature, we can infer characteristics based on its structure and data from related compounds.

| Property | Value/Information | Source |

| CAS Number | 20884-61-1 | [4] |

| Molecular Formula | C₁₀H₁₂O₄S | [4] |

| Molecular Weight | 228.26 g/mol | [4] |

| Appearance | Predicted to be a white to off-white solid | Inferred from related compounds |

| Melting Point | Not definitively reported. For comparison, the related 4-({[(4-Methylphenyl)sulfonyl]amino}benzoic acid has a melting point of 503 K (230 °C).[5] | [5] |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | General chemical principles |

| IUPAC Name | This compound | N/A |

Synthesis and Purification

Proposed Synthesis Pathway

The proposed two-step synthesis begins with the nucleophilic substitution of 4-mercaptobenzoic acid with 2-bromopropane to form the thioether intermediate, which is then oxidized to the final sulfone product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Representative)

This protocol is a representative procedure based on similar preparations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-(Isopropylthio)benzoic acid

-

To a solution of 4-mercaptobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the thiolate anion.

-

Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield 4-(isopropylthio)benzoic acid.

Step 2: Synthesis of this compound

-

Dissolve the 4-(isopropylthio)benzoic acid (1 equivalent) from Step 1 in glacial acetic acid.[3]

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing agent, such as 30% hydrogen peroxide (2.5-3 equivalents) or meta-chloroperoxybenzoic acid (m-CPBA), to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete conversion of the starting material.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetic acid/water mixture, to yield a product of high purity.

Analytical Characterization

The structural confirmation of this compound relies on a combination of standard analytical techniques. The following sections describe the expected spectral data based on the compound's structure.

Caption: Standard analytical workflow for the characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Isopropyl Methine Proton: A septet around δ 3.0-3.5 ppm, deshielded by the adjacent sulfonyl group.

-

Isopropyl Methyl Protons: A doublet at approximately δ 1.2-1.5 ppm, integrating to six protons.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.[6]

-

Carboxylic Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

-

Aromatic Carbons: Four distinct signals in the aromatic region (δ 120-150 ppm). The carbon attached to the sulfonyl group and the carbon attached to the carboxyl group will be the most deshielded among the ring carbons.

-

Isopropyl Methine Carbon: A signal around δ 50-60 ppm.

-

Isopropyl Methyl Carbons: A signal around δ 15-25 ppm.

-

Mass Spectrometry (MS)

The mass spectrum should display a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to the molecular weight of 228.26. Common fragmentation patterns would likely involve the loss of the isopropyl group, the carboxylic acid group, and sulfur dioxide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700 cm⁻¹.

-

S=O Stretch (Sulfone): Two strong bands, typically around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).[7]

-

C-H Stretches (Aromatic and Aliphatic): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

-

C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Potential Applications and Biological Activity

While specific biological studies on this compound are limited, the broader class of sulfonylbenzoic acid derivatives has been extensively investigated, revealing a wide range of biological activities. These findings suggest promising avenues for the investigation of the title compound.

-

Antimicrobial Activity: Sulfonamide-containing compounds are well-known for their antimicrobial properties, primarily through the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[7] Derivatives of sulfonylbenzoic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria.[3]

-

Anti-inflammatory Activity: The structural similarity of some benzoic acid derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential anti-inflammatory properties. The mechanism could involve the inhibition of cyclooxygenase (COX) enzymes.

-

Anticancer Activity: Benzoic acid derivatives have been explored for their potential to attenuate cancer cell growth.[2] The sulfonyl group can also contribute to anticancer activity by interacting with various enzymatic targets.

It is crucial to emphasize that these are potential applications based on structural analogy. Rigorous biological screening is required to determine the specific activities and mechanisms of action of this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of related sulfonylbenzoic acids, the following precautions are recommended:[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

First Aid:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential as a research chemical and a building block in drug discovery. This guide has provided a comprehensive overview of its known properties and has offered scientifically reasoned predictions for its synthesis, characterization, and potential applications based on the well-documented chemistry of its structural analogs. The presented protocols and expected analytical data serve as a robust starting point for researchers interested in exploring the unique properties and potential of this molecule. Further experimental validation is essential to fully elucidate its chemical and biological profile and to unlock its potential in various scientific disciplines.

References

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

4-Pentyloxybenzoic acid. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

-

4-((Propylamino)sulfonyl)benzoic acid. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

- Preparation method of 4-amino-2-sulfonic benzoic acid. (n.d.). Google Patents.

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (2021). MDPI. Retrieved January 22, 2026, from [Link]

-

Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. Retrieved January 22, 2026, from [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved January 22, 2026, from [Link]

-

The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 22, 2026, from [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). (n.d.). Human Metabolome Database. Retrieved January 22, 2026, from [Link]

- PREPARATION OF 2-(CHLORO, BROMO OR NITRO)-4-(ALKYLSULFONYL)BENZOIC ACIDS AND INTERMEDIATES. (n.d.). Google Patents.

-

A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

- US3681444A - Preparation of para nitrobenzoic acids and 4{40 -nitro-4-biphenylcarboxylic acids. (n.d.). Google Patents.

-

(PDF) 4,4′-(Propane-1,3-diyl)dibenzoic acid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

(12) United States Patent. (n.d.). Google Patents. Retrieved January 22, 2026, from [Link]

-

Benzoic acid. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

- US4358410A - Process for the preparation of meta sulfobenzoic acid and meta hydroxybenzoic acid therefrom. (n.d.). Google Patents.

-

Benzoic acid. (2020, December 21). American Chemical Society. Retrieved January 22, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic Acid|RUO [benchchem.com]

- 8. 4-Propylbenzoic acid(2438-05-3) 1H NMR spectrum [chemicalbook.com]

- 9. semanticscholar.org [semanticscholar.org]

Structure and properties of 4-(isopropylsulfonyl)benzoic acid

An In-Depth Technical Guide to 4-(Isopropylsulfonyl)benzoic Acid: Structure, Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive scientific overview of 4-(isopropylsulfonyl)benzoic acid, a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule's structure, featuring both a carboxylic acid and an isopropyl sulfone moiety, makes it a versatile synthetic building block. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and methods for its structural characterization. Furthermore, it explores the compound's potential applications as an intermediate in the synthesis of novel therapeutic agents, grounded in the established roles of the benzoic acid and sulfonyl functional groups in pharmacology.

Molecular Identity and Physicochemical Profile

4-(Isopropylsulfonyl)benzoic acid is an aromatic compound characterized by a benzene ring substituted at the 1- and 4-positions with a carboxyl group and an isopropylsulfonyl group, respectively. The electron-withdrawing nature of the sulfonyl group significantly influences the acidity of the carboxylic acid proton.

Caption: Chemical structure of 4-(isopropylsulfonyl)benzoic acid.

The key identifying and physicochemical properties of the compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(Propan-2-ylsulfonyl)benzoic acid | [1] |

| CAS Number | 20884-61-1 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₄S | [1][2] |

| Molecular Weight | 228.27 g/mol | [2] |

| Appearance | White to off-white solid (inferred) | |

| Melting Point | Not empirically reported; expected to be a high-melting solid, similar to the analog 4-(methylsulfonyl)benzoic acid (268-271 °C). | |

| Solubility | Expected to have low solubility in cold water and higher solubility in hot water and polar organic solvents like methanol, DMSO, and acetic acid. | [3] |

| pKa | Not empirically reported; expected to be more acidic (lower pKa) than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing sulfonyl group. The analog 4-(methylsulfonyl)benzoic acid has a pKa of 3.48 in water. | [3] |

| Storage Conditions | Store sealed in a dry environment at 2-8°C. | [2] |

| SMILES | CC(C)S(=O)(=O)C1=CC=C(C(=O)O)C=C1 | [1] |

| InChI Key | BOJGIPHAFYLYRH-UHFFFAOYSA-N | [1] |

Synthesis and Purification

Rationale for Synthetic Strategy

A robust and widely applicable method for the preparation of aryl sulfones is the oxidation of the corresponding aryl sulfide. This transformation is highly efficient and typically proceeds with high yield. The protocol described below adapts the established synthesis of 4-(methylsulfonyl)benzoic acid by using 4-(isopropylthio)benzoic acid as the starting material and hydrogen peroxide as a potent and clean oxidizing agent in a glacial acetic acid medium.[4]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-(isopropylsulfonyl)benzoic acid.

Detailed Experimental Protocol

-

Materials: 4-(isopropylthio)benzoic acid, glacial acetic acid, 30% hydrogen peroxide (H₂O₂), sodium sulfite (Na₂SO₃), deionized water.

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-(isopropylthio)benzoic acid (1 equivalent) in glacial acetic acid (approx. 6 mL per gram of starting material).

-

Reagent Addition: Cool the mixture in an ice-water bath. Add 30% hydrogen peroxide (approx. 2.5-3 equivalents) dropwise over a period of one hour. Causality: The slow, cooled addition is a critical safety measure to control the exothermic reaction and prevent a dangerous temperature rise.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-100°C for approximately 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature, during which the product may begin to precipitate. Prepare a solution of sodium sulfite (approx. 0.6 g per gram of starting material) in water and add it to the reaction mixture to quench any unreacted hydrogen peroxide.

-

Filtration: Isolate the precipitated solid by vacuum filtration. Wash the solid cake thoroughly with cold deionized water to remove acetic acid and salts.

-

Purification: Purify the crude product by recrystallization. Expertise: Recrystallization from water is often effective for benzoic acids due to their significantly higher solubility in hot water compared to cold water, providing a green and safe purification method.[3] If solubility is an issue, an ethanol/water co-solvent system can be employed.

-

Drying: Dry the purified crystals under vacuum to yield pure 4-(isopropylsulfonyl)benzoic acid.

-

Spectroscopic and Structural Characterization

The Imperative of Structural Verification

Confirmation of the chemical structure and purity of the synthesized compound is a non-negotiable step in scientific research. This is achieved through a combination of spectroscopic techniques, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is used as an internal standard (0.0 ppm).[5]

-

Expected Spectral Data:

| ¹H NMR | Expected δ (ppm) | Multiplicity | Assignment |

| Carboxylic Acid | > 12.0 | Singlet (broad) | -COOH |

| Aromatic | ~ 8.2 | Doublet | 2 x Ar-H (ortho to -COOH) |

| Aromatic | ~ 8.0 | Doublet | 2 x Ar-H (ortho to -SO₂R) |

| Isopropyl Methine | ~ 3.3 - 3.5 | Septet | -SO₂-CH (CH₃)₂ |

| Isopropyl Methyl | ~ 1.3 | Doublet | -SO₂-CH(CH₃ )₂ |

| ¹³C NMR | Expected δ (ppm) | Assignment |

| Carboxylic Acid | ~ 166 | C OOH |

| Aromatic (ipso- to sulfonyl) | ~ 145 | Ar-C -SO₂ |

| Aromatic (ipso- to carboxyl) | ~ 135 | Ar-C -COOH |

| Aromatic CH (ortho to carboxyl) | ~ 130 | Ar-C H |

| Aromatic CH (ortho to sulfonyl) | ~ 128 | Ar-C H |

| Isopropyl Methine | ~ 55 | -SO₂-C H(CH₃)₂ |

| Isopropyl Methyl | ~ 15 | -SO₂-CH(C H₃)₂ |

Infrared (IR) Spectroscopy

-

Protocol (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture in a hydraulic press to form a thin, transparent pellet. Record the spectrum using an FTIR spectrometer.[6]

-

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~ 1700 | C=O stretch | Carboxylic Acid |

| ~ 1350 and ~ 1150 | Asymmetric & Symmetric S=O stretch | Sulfone |

| ~ 1600, 1400 | C=C aromatic ring stretches | Benzene Ring |

| ~ 1300 | C-O stretch | Carboxylic Acid |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 4-(isopropylsulfonyl)benzoic acid (C₁₀H₁₂O₄S), the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to its molecular weight of 228.27 g/mol .

Crystallography

Utility in Medicinal Chemistry and Drug Development

The Benzoic Acid Scaffold

The benzoic acid moiety is a privileged scaffold in medicinal chemistry. Its ability to participate in hydrogen bonding and salt formation, coupled with its metabolic stability, has led to its incorporation into a wide array of approved drugs, including anti-cancer agents, anti-inflammatories, and diuretics.[9][10] It serves as a versatile anchor for synthetic modifications.[11][12]

The Role of the Sulfonyl Group

The sulfone group is a strong hydrogen bond acceptor and is metabolically stable. It is often used in drug design as a polar, rigid linker to orient other pharmacophoric groups correctly for target binding. Sulfonamides, which can be derived from related sulfonyl chlorides, are a cornerstone of pharmacology, known for their antibacterial, anticancer, and diuretic properties.[13]

Logical Pathway for Derivatization

4-(Isopropylsulfonyl)benzoic acid is a bifunctional intermediate, meaning it possesses two distinct reactive sites. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, while the aromatic ring can potentially undergo further substitution. This makes it an excellent starting point for generating a library of diverse compounds for biological screening.

Caption: Derivatization pathways for 4-(isopropylsulfonyl)benzoic acid in drug discovery.

Potential as a Synthetic Intermediate

The combination of a carboxylic acid handle for derivatization and a stable, polar sulfonyl group makes 4-(isopropylsulfonyl)benzoic acid a valuable intermediate. Analogs such as 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been used to synthesize derivatives with antimicrobial activity.[14][15] Therefore, it is reasonable to posit that this compound can serve as a key building block for novel agents targeting a range of diseases, from infectious diseases to cancer.

Conclusion

4-(Isopropylsulfonyl)benzoic acid is a well-defined chemical entity with significant potential as a synthetic intermediate in pharmaceutical research. Its structure combines the proven utility of the benzoic acid scaffold with the desirable physicochemical properties of a sulfone. The straightforward synthesis and clear pathways for characterization and derivatization make it an accessible and valuable tool for medicinal chemists aiming to develop next-generation therapeutics.

References

-

Kumar, A., YT, K., Singh, M., Singh, H., Kaushik, N., Mishra, A., & Mishra, A. K. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropylbenzenesulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-((Propylamino)sulfonyl)benzoic acid. Retrieved from [Link]

-

PubMed Central. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-isopropyloxy-, isopropyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular packing in the crystal structure of benzoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Retrieved from [Link]

-

PubMed. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

-

The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). Retrieved from [Link]

-

MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. Retrieved from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 20884-61-1|4-(Isopropylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]

- 3. Benzoic acid - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 4-(Propane-2-sulfonyl)benzoic Acid

Introduction: The Significance of the Sulfonyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups is paramount to modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the sulfonyl group stands out for its profound impact on a compound's metabolic stability, solubility, and ability to form crucial hydrogen bonds with biological targets.[1][2] 4-(Propane-2-sulfonyl)benzoic acid is a key building block in this domain, offering a versatile scaffold for the synthesis of a new generation of pharmaceuticals. Its derivatives are explored for a range of therapeutic applications, including as anti-inflammatory agents and enzyme inhibitors.[1][3] The presence of the isopropylsulfonyl group, in particular, can enhance lipophilicity and tailor the steric profile of a drug candidate, influencing its binding affinity and selectivity. This guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying chemical principles and offering field-proven experimental protocols for its preparation.

Strategic Synthesis Overview: A Two-Step Approach

The most direct and efficient synthesis of this compound is achieved through a two-step process. This strategy hinges on the initial formation of a thioether precursor, 4-(propane-2-thio)benzoic acid, followed by its selective oxidation to the desired sulfone. This approach is favored for its high yields and the ready availability of starting materials.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Thioether Precursor, 4-(Propane-2-thio)benzoic Acid

The initial step involves the S-alkylation of 4-mercaptobenzoic acid with an isopropyl source, typically 2-bromopropane. This reaction is a classic example of a nucleophilic substitution, where the thiolate anion, generated in situ, attacks the electrophilic carbon of the alkyl halide.

Causality Behind Experimental Choices:

-

Starting Material: 4-Mercaptobenzoic acid is the preferred starting material due to the high nucleophilicity of the thiol group, which allows for efficient alkylation. An alternative route, the nucleophilic aromatic substitution of 4-chlorobenzoic acid with an isopropylthiolate source, is also feasible but may require more forcing conditions.[4]

-

Base: A mild base such as potassium carbonate is sufficient to deprotonate the thiol, forming the more nucleophilic thiolate. The use of a stronger base is generally not necessary and could potentially lead to side reactions.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal for this reaction as it effectively solvates the potassium counter-ion without protonating the thiolate, thus enhancing its reactivity.

-

Alkylating Agent: 2-Bromopropane is a readily available and effective electrophile for this transformation.

Detailed Experimental Protocol: S-Alkylation of 4-Mercaptobenzoic Acid

-

Reaction Setup: To a solution of 4-mercaptobenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq). Stir the resulting suspension at room temperature for 30 minutes.

-

Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture to 60-70 °C and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with 1M HCl to a pH of 2-3, which will precipitate the product. Filter the solid, wash with water, and dry under vacuum to afford 4-(propane-2-thio)benzoic acid.

Caption: Logical flow of the S-alkylation reaction.

Part 2: Oxidation of 4-(Propane-2-thio)benzoic Acid to this compound

The second and final step is the oxidation of the intermediate thioether to the corresponding sulfone. This transformation is a cornerstone of sulfur chemistry and can be achieved with a variety of oxidizing agents.

Rationale for Reagent Selection:

-

Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and selective oxidizing agent for this purpose.[5] It is known for its ability to convert sulfides to sulfones under mild conditions, often with high yields.[6] An excess of the oxidizing agent (typically 2.2-2.5 equivalents) is used to ensure the complete conversion of the intermediate sulfoxide to the desired sulfone. Alternative oxidants like Oxone® (potassium peroxymonosulfate) or hydrogen peroxide can also be employed.[7]

-

Solvent: Dichloromethane (DCM) is a common solvent for m-CPBA oxidations as it is relatively inert and allows for easy work-up.

Detailed Experimental Protocol: Thioether Oxidation

-

Reaction Setup: Dissolve 4-(propane-2-thio)benzoic acid (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Add m-CPBA (2.2 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material and the intermediate sulfoxide.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Data Presentation and Characterization

| Parameter | 4-(Propane-2-thio)benzoic Acid | This compound |

| Molecular Formula | C₁₀H₁₂O₂S | C₁₀H₁₂O₄S |

| Molecular Weight | 196.27 g/mol | 228.26 g/mol |

| Typical Yield | >90% | >85% |

| Appearance | White to off-white solid | White crystalline solid |

Expected Spectroscopic Data for this compound:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the methine proton of the isopropyl group and a doublet for the methyl protons. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton will be a broad singlet at the downfield end of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl and methine carbons of the isopropyl group. The aromatic region will display four signals, and the carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorptions corresponding to the S=O stretching vibrations of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). A broad O-H stretch from the carboxylic acid and a C=O stretch will also be prominent.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak. A characteristic fragmentation pattern for aromatic sulfones is the loss of SO₂ (64 Da).[8][9]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by TLC, and the purity of the intermediates and the final product can be readily assessed by standard analytical techniques such as NMR spectroscopy and melting point determination. The expected spectroscopic data provides a clear benchmark for the validation of the synthesized compound.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that provides access to a valuable building block for drug discovery and development. The two-step sequence of S-alkylation followed by oxidation is a reliable and scalable route. The insights into the rationale behind the choice of reagents and reaction conditions provided in this guide are intended to empower researchers to confidently and efficiently synthesize this and related compounds.

References

- CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google P

-

Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations - ResearchGate. (URL: [Link])

-

Workup: mCPBA Oxidation - Department of Chemistry : University of Rochester. (URL: [Link])

-

Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC. (URL: [Link])

-

nucleophilic substitution - halogenoalkanes and hydroxide ions - Chemguide. (URL: [Link])

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF - ResearchGate. (URL: [Link])

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (URL: [Link])

-

KINETIC STUDY OF S-ALKYLATION OF 2-MERCAPTOBENZIMIDAZOLE CATALYZED BY TETRABUTYLAMMONIUM BROMIDE - Sci-Hub. (URL: [Link])

-

m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (URL: [Link])

-

2.2: The Discovery of Nucleophilic Substitution Reactions (for reference) - Chemistry LibreTexts. (URL: [Link])

-

3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. (URL: [Link])

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry - YouTube. (URL: [Link])

-

4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem. (URL: [Link])

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (URL: [Link])

- WO2013035103A1 - Phenol c-alkylation process - Google P

- Mass Spectra of Some Sulfinate Esters and Sulfones. (URL: not found)

-

8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation - Chemistry LibreTexts. (URL: [Link])

-

Effect of the amount of mCPBA on the oxidation of 4-nitrobenzyl alcohol. Reaction conditions - ResearchGate. (URL: [Link])

-

Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC - NIH. (URL: [Link])

- Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. (URL: not found)

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed. (URL: [Link])

-

Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - NIH. (URL: [Link])

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (URL: [Link])

Sources

- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Workup [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 4-(Propane-2-sulfonyl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 4-(propane-2-sulfonyl)benzoic acid, a molecule of significant interest within medicinal chemistry. While direct experimental data for this specific compound is nascent, a robust evaluation based on structure-activity relationships (SAR) with closely related sulfonylbenzoic acid derivatives suggests promising avenues for therapeutic development. This document synthesizes existing knowledge on analogous compounds to postulate primary activities, outlines detailed protocols for experimental validation, and presents a logical framework for its investigation as a novel drug candidate. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound class.

Introduction: The Sulfonylbenzoic Acid Scaffold

The sulfonylbenzoic acid framework is a "privileged scaffold" in medicinal chemistry, characterized by a sulfonic acid or sulfonamide group and a carboxylic acid group attached to a benzene ring.[1] This structural motif offers a unique combination of electronic and steric properties that facilitate interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this class have shown significant promise as antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents.[1]

This compound (Figure 1) is a specific derivative within this class. Its structure, featuring an isopropylsulfonyl moiety, presents a distinct profile compared to more extensively studied analogues like those with N-propylsulfamoyl or chloro-phenyl sulfonyl groups. This guide will explore the probable biological activities of this compound based on compelling evidence from its structural relatives.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₀H₁₂O₄S Molecular Weight: 228.26 g/mol [2]

Postulated Biological Activity Based on Structure-Activity Relationship (SAR) Analysis

Potential as an Anti-inflammatory Agent via cPLA2α Inhibition

A compelling line of investigation points towards anti-inflammatory activity. N-substituted 4-sulfamoylbenzoic acid derivatives are recognized inhibitors of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade.[3][4] cPLA2α catalyzes the release of arachidonic acid from membrane phospholipids, which is the rate-limiting step for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[3]

The structural similarity of this compound to known cPLA2α inhibitors, such as 4-[(Propylamino)sulfonyl]benzoic acid, strongly suggests it may interact with the same enzymatic target.[3] The sulfonyl group is crucial for interacting with the enzyme's active site.[3] The isopropyl group on our target compound, while different from the N-propyl group on the known inhibitor, still provides a lipophilic character that could influence binding affinity within the enzyme's hydrophobic pockets.

Caption: Workflow for determining the IC50 value against cPLA2α.

Detailed Protocol: cPLA2α Inhibition Assay

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

-

Enzyme and Substrate: Use recombinant human cPLA2α. The substrate will be vesicles of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) containing 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine.

-

Assay Reaction: In a 96-well plate, add 10 µL of the diluted compound or DMSO (vehicle control) to 80 µL of assay buffer containing the cPLA2α enzyme. Pre-incubate for 15 minutes at room temperature.

-

Initiation: Initiate the reaction by adding 10 µL of the radiolabeled substrate vesicles.

-

Incubation & Quenching: Incubate the plate at 37°C for 10 minutes. Stop the reaction by adding 50 µL of a quenching solution.

-

Quantification: Extract the released [¹⁴C]arachidonic acid and quantify using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow for Antimicrobial Susceptibility Testing

The standard method to assess antimicrobial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution for MIC

-

Preparation: In a 96-well microtiter plate, add 50 µL of appropriate broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 100 µL of the test compound at a starting concentration (e.g., 512 µg/mL) to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculum: Prepare a bacterial or fungal suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension according to CLSI guidelines.

-

Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth.

-

Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for In Vitro Anticancer Cytotoxicity Screening

An initial assessment of anticancer potential can be achieved using a metabolic activity assay, such as the MTT assay, which measures cell viability.

Caption: Workflow for determining anticancer cytotoxicity via MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Remove the medium and add fresh medium containing increasing concentrations of this compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 48 or 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of compound required to inhibit cell growth by 50%.

Anticipated Data and Interpretation

The results from these foundational assays will provide the first quantitative assessment of the biological activity of this compound.

Table 1: Hypothetical Quantitative Bioactivity Data

| Assay Type | Target/Organism | Metric | Result |

| Anti-inflammatory | Human cPLA2α | IC50 | e.g., 1.5 µM |

| Antimicrobial | Staphylococcus aureus | MIC | e.g., 16 µg/mL |

| Escherichia coli | MIC | e.g., >64 µg/mL | |

| Candida albicans | MIC | e.g., 32 µg/mL | |

| Anticancer | MCF-7 (Breast Cancer) | IC50 | e.g., 25.2 µM |

| HCT-116 (Colon Cancer) | IC50 | e.g., 18.9 µM |

Interpretation:

-

A low micromolar or sub-micromolar IC50 value in the cPLA2α assay would confirm the anti-inflammatory potential and validate it as a primary target.

-

MIC values would establish the compound's antimicrobial spectrum. A lower MIC indicates higher potency. Differential activity (e.g., effective against Gram-positives but not Gram-negatives) would guide further SAR studies.

-

IC50 values from cytotoxicity assays would quantify its anticancer potency. Selectivity can be assessed by comparing IC50 values against cancer cells versus normal, non-cancerous cell lines.

Conclusion and Future Directions

While this compound is an under-investigated molecule, a rigorous analysis of its chemical structure in the context of known bioactive analogues provides a strong rationale for its exploration as a potential therapeutic agent. The most promising activities are predicted in the areas of anti-inflammatory, antimicrobial, and anticancer action. The experimental workflows detailed in this guide provide a clear, validated pathway for confirming these hypotheses and quantifying the compound's potency. Positive results from these initial screens would warrant progression to more complex studies, including mechanism of action elucidation, in vivo efficacy models, and pharmacokinetic profiling, to fully establish its potential as a lead compound in drug discovery.

References

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

-

MDPI. (2024). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank, 2024, m1772. Available at: [Link]

-

MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(23), 8535. Available at: [Link]

-

PubChem. 4-((Propylamino)sulfonyl)benzoic acid. Available at: [Link]

-

PubMed. (2001). Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2. J Med Chem, 44(22), 3700-9. Available at: [Link]

-

ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). Available at: [Link]

-

MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 28(14), 5519. Available at: [Link]

-

Omicsonline.org. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Nat Prod Chem Res, 3: 176. Available at: [Link]

-

ResearchGate. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31, 975–992. Available at: [Link]

-

PubMed. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. Eur J Med Chem, 224, 113765. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

-

PubMed. (2019). Synthesis and biological evaluation of 4-(1 H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Adv, 9(34), 19065-19074. Available at: [Link]

-

MDPI. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1339. Available at: [Link]

-

PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Eur J Med Chem, 117588. Available at: [Link]

- Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.

-

ResearchGate. (2023). PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available at: [Link]

-

PubMed. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(12), 2015-20. Available at: [Link]

Sources

Probing the Enigmatic Mechanism of 4-(Propane-2-sulfonyl)benzoic Acid: A Technical Guide for Mechanistic Elucidation

Abstract

4-(Propane-2-sulfonyl)benzoic acid, a molecule of interest within the broader class of sulfonylbenzoic acid derivatives, presents a compelling case for in-depth mechanistic investigation. While direct studies on this specific compound are not extensively documented, its structural motifs—a benzoic acid and a sulfonyl group—are hallmarks of a diverse range of biologically active agents. This technical guide synthesizes information from related compounds to speculate on plausible mechanisms of action for this compound and provides a comprehensive, step-by-step framework for researchers to systematically investigate these hypotheses. This document is intended for researchers, scientists, and drug development professionals seeking to unravel the therapeutic potential of this and similar molecules.

Introduction: Deconstructing the Molecular Architecture

The chemical structure of this compound, featuring a central benzene ring substituted with a carboxylic acid and an isopropylsulfonyl group, provides the foundational clues to its potential biological interactions. The carboxylic acid moiety often imparts an ability to interact with organic anion transporters or the active sites of various enzymes. The sulfonyl group, a common pharmacophore, is known for its ability to form strong interactions with biological targets.[1][2]

This guide will explore several scientifically grounded hypotheses for the mechanism of action of this compound, drawing parallels from structurally and functionally related compounds. For each hypothesis, a detailed experimental workflow is presented to provide a clear path for validation.

Hypothesis 1: Modulation of Renal Organic Anion Transporters (OATs) - A Probenecid Analogy

A prominent hypothesis, given the structural similarity to the uricosuric agent Probenecid, is that this compound may interact with renal organic anion transporters, such as OAT1 and URAT1.[3][4][5][6] Probenecid competitively inhibits these transporters, leading to increased excretion of uric acid.[3][4][5] This action is also known to affect the pharmacokinetics of certain drugs, like penicillin, by blocking their renal secretion.[4]

Proposed Signaling Pathway

Caption: Fig. 1: Hypothesized inhibition of renal transporters.

Experimental Validation Workflow

A systematic approach is required to validate this hypothesis, progressing from in vitro transporter assays to in vivo models.

Objective: To determine if this compound directly inhibits OAT1 and URAT1.

Methodology:

-

Cell Line Maintenance: Culture HEK293 cells stably expressing human OAT1 (hOAT1) or URAT1 (hURAT1).

-

Substrate Uptake Assay:

-

Seed the cells in 96-well plates.

-

Pre-incubate the cells with varying concentrations of this compound or a known inhibitor (e.g., Probenecid) for 10-15 minutes.

-

Initiate the uptake reaction by adding a radiolabeled substrate (e.g., [³H]p-aminohippurate for OAT1, [¹⁴C]uric acid for URAT1).

-

After a defined incubation period, stop the reaction by washing with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the IC₅₀ value for this compound against each transporter.

Table 1: Expected Data Output from In Vitro Transporter Assay

| Compound | Target | Substrate | IC₅₀ (µM) |

| This compound | hOAT1 | [³H]PAH | To be determined |

| This compound | hURAT1 | [¹⁴C]Uric Acid | To be determined |

| Probenecid (Positive Control) | hOAT1 | [³H]PAH | Known Value |

| Probenecid (Positive Control) | hURAT1 | [¹⁴C]Uric Acid | Known Value |

Hypothesis 2: Anti-inflammatory Activity via Enzyme Inhibition or Receptor Antagonism

The sulfonylbenzoic acid scaffold is present in compounds with known anti-inflammatory properties.[1] Potential mechanisms include the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) or antagonism of pro-inflammatory receptors such as P2Y14R.[7]

Proposed Signaling Pathway: COX-2 Inhibition

Caption: Fig. 2: Hypothesized COX-2 inhibition pathway.

Experimental Validation Workflow

Objective: To assess the direct inhibitory effect of this compound on COX-2 activity.

Methodology:

-

Assay Principle: Utilize a commercial COX-2 inhibitor screening assay kit (e.g., colorimetric or fluorometric).

-

Procedure:

-

In a 96-well plate, combine recombinant human COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Measure the production of prostaglandin G₂ (PGG₂) or other downstream products according to the kit's instructions.

-

Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

-

Data Analysis: Determine the IC₅₀ value of this compound for COX-2 inhibition.

Objective: To evaluate the effect of the compound on pro-inflammatory cytokine production in a cellular context.

Methodology:

-

Cell Model: Use a relevant cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

Treatment: Co-treat the cells with LPS and varying concentrations of this compound.

-

Cytokine Measurement: After 24 hours, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

-

Data Analysis: Determine the dose-dependent effect of the compound on cytokine secretion.

Hypothesis 3: Antimicrobial Activity through Folate Synthesis Inhibition

Many sulfonamide-containing drugs exert their antimicrobial effects by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[8] This pathway is essential for bacterial survival but absent in humans, making it an attractive therapeutic target.

Proposed Mechanism of Action

Caption: Fig. 3: Hypothesized inhibition of bacterial folate synthesis.

Experimental Validation Workflow

Objective: To determine the antimicrobial potency of this compound against a panel of pathogenic bacteria.

Methodology:

-

Bacterial Strains: Select a range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Broth Microdilution:

-

Prepare a two-fold serial dilution of the compound in a 96-well microplate containing bacterial growth medium.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Expected Data Output from MIC Assay

| Bacterial Strain | Gram Stain | MIC (µg/mL) of this compound |

| S. aureus | Positive | To be determined |

| E. coli | Negative | To be determined |

| P. aeruginosa | Negative | To be determined |

Conclusion and Future Directions

The structural features of this compound suggest several plausible mechanisms of action, including the modulation of renal transporters, inhibition of inflammatory pathways, and antimicrobial activity. The experimental frameworks provided in this guide offer a systematic and robust approach to investigate these hypotheses. Positive results in any of these areas would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as more extensive in vivo efficacy and safety profiling. Unraveling the precise molecular interactions of this compound will be crucial for its potential development as a therapeutic agent.

References

-

Ma, L., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 271, 116368. [Link]

-

MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(15), 5107. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Probenecid? Retrieved from [Link]

-

PubChem. (n.d.). 4-((Propylamino)sulfonyl)benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Probenecid. Retrieved from [Link]

-

Silverman, R. B. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761–C767. [Link]

-

Wikipedia. (2023, December 29). Probenecid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-[(Propylamino)sulfonyl]benzoic Acid|CAS 10252-65-0 [benchchem.com]